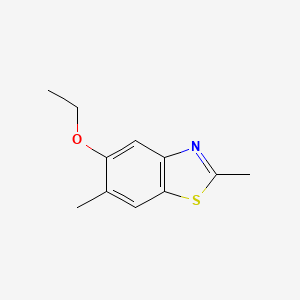

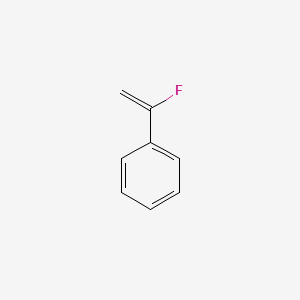

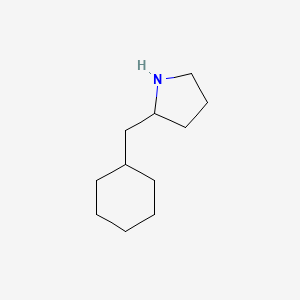

(S)-1-Boc-2-chloromethyl-pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any notable features of the structure .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility, density, molar mass, and any notable chemical properties .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(S)-1-Boc-2-chloromethyl-pyrrolidine is notably used in the asymmetric synthesis of various pharmaceutically relevant compounds. For instance, Dieter et al. (2005) detailed the generation of scalemic 2-pyrrolidinylcuprates through asymmetric deprotonation of N-Boc-pyrrolidine, facilitating the synthesis of 2-alkenyl-N-Boc-pyrrolidines. Further processing, including N-Boc deprotection and intramolecular N-alkylation, led to pyrrolizidine or indolizidine skeletons, crucial for synthesizing compounds like heliotridane and tashiromine (Dieter, Chen, & Watson, 2005).

Catalysis and Enantioselective Reactions

Enantioselective processes, particularly in catalysis, have utilized (S)-1-Boc-2-chloromethyl-pyrrolidine. Arnold et al. (2008) demonstrated that lithiation of N-Boc-pyrrolidine followed by alkylation with chloromethylboronate pinacol ester provided an efficient enamine-type pyrrolidine catalyst in asymmetric aldol reactions, showcasing the compound's versatility in catalysis (Arnold et al., 2008).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, the compound's structural properties have been harnessed. Sheikh et al. (2012) developed a method for enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, containing a quaternary stereocenter, by lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This approach is significant for pharmaceutical applications where the creation of complex molecular structures with high stereoselectivity is crucial (Sheikh et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOGEILJSFSSG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458740 |

Source

|

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-chloromethyl-pyrrolidine | |

CAS RN |

403735-05-7 |

Source

|

| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)